(2E)-4-(diethylamino)but-2-enoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“(2E)-4-(diethylamino)but-2-enoic acid hydrochloride” is a chemical compound with the molecular formula C6H12ClNO2 . The compound contains a diethylamino group, which suggests that it might have some basic properties. The presence of the but-2-enoic acid moiety indicates that the compound could also exhibit acidic properties .
Molecular Structure Analysis
The compound likely has a planar structure due to the presence of the double bond in the but-2-enoic acid moiety. The diethylamino group might impart some degree of steric hindrance .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Given the presence of both acidic (carboxylic acid) and basic (amine) groups in the compound, it might exhibit amphoteric properties . The compound is likely soluble in polar solvents due to the presence of polar functional groups .Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-4-(diethylamino)but-2-enoic acid hydrochloride involves the reaction of diethylamine with crotonic acid to form (2E)-4-(diethylamino)but-2-enoic acid, which is then converted to the hydrochloride salt by reaction with hydrochloric acid.", "Starting Materials": [ "Diethylamine", "Crotonic acid", "Hydrochloric acid" ], "Reaction": [ "Step 1: Diethylamine is added dropwise to a solution of crotonic acid in a suitable solvent, such as ethanol or methanol, at room temperature.", "Step 2: The reaction mixture is stirred at room temperature for several hours until complete conversion of crotonic acid to (2E)-4-(diethylamino)but-2-enoic acid is achieved.", "Step 3: The resulting (2E)-4-(diethylamino)but-2-enoic acid is dissolved in a suitable solvent, such as water or ethanol.", "Step 4: Hydrochloric acid is added dropwise to the solution of (2E)-4-(diethylamino)but-2-enoic acid until the pH reaches 2-3.", "Step 5: The resulting (2E)-4-(diethylamino)but-2-enoic acid hydrochloride precipitates out of solution and is collected by filtration or centrifugation.", "Step 6: The (2E)-4-(diethylamino)but-2-enoic acid hydrochloride is washed with a suitable solvent, such as ethanol or acetone, and dried under vacuum to yield the final product." ] } | |
CAS-Nummer |
1654728-53-6 |
Molekularformel |
C8H16ClNO2 |
Molekulargewicht |
193.67 g/mol |
IUPAC-Name |
(E)-4-(diethylamino)but-2-enoic acid;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-3-9(4-2)7-5-6-8(10)11;/h5-6H,3-4,7H2,1-2H3,(H,10,11);1H/b6-5+; |
InChI-Schlüssel |
IKZVWZNSAZHZAW-IPZCTEOASA-N |
Isomerische SMILES |
CCN(CC)C/C=C/C(=O)O.Cl |
Kanonische SMILES |
CCN(CC)CC=CC(=O)O.Cl |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.